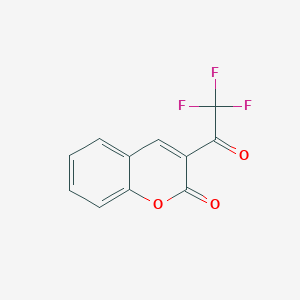

3-(Trifluoroacetyl)coumarin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

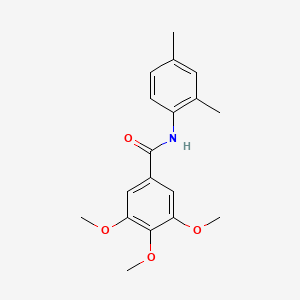

3-(Trifluoroacetyl)coumarin is a chemical compound with the CAS Number: 503315-79-5 . It has a molecular weight of 242.15 .

Synthesis Analysis

A new method for the synthesis of α-trifluoroacetyl tertiary alcohols bearing coumarins has been described. The reaction of 3-(trifluoroacetyl)coumarin and pyrrole provided the target compounds with high yields under catalyst-free, mild conditions .Molecular Structure Analysis

3-(Trifluoroacetyl)coumarin contains a total of 23 bonds; 18 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic) .Chemical Reactions Analysis

The reaction of 3-(trifluoroacetyl)coumarin and pyrrole provided the target compounds with high yields under catalyst-free, mild conditions .Physical And Chemical Properties Analysis

3-(Trifluoroacetyl)coumarin has a molecular weight of 242.15 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis of α-Trifluoromethylated Tertiary Alcohols

3-(Trifluoroacetyl)coumarin has been used in the synthesis of α-trifluoromethylated tertiary alcohols . The reaction of 3-(trifluoroacetyl)coumarin and pyrrole provided the target compounds with high yields under catalyst-free, mild conditions . The crystal structure of the synthesized compound was investigated by X-ray diffraction analysis .

Antifungal Agents

The α-trifluoromethylated tertiary alcohols synthesized from 3-(trifluoroacetyl)coumarin have shown potential as antifungal agents . They have demonstrated in vitro antifungal activity against various fungi such as Fusarium graminearum, Fusarium oxysporum, Fusarium moniliforme, Rhizoctonia solani Kuhn, and Phytophthora parasitica var nicotianae .

Fluorescent Chemosensors

Coumarins, including 3-(Trifluoroacetyl)coumarin, have demonstrated various applications in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry .

Production of Low-Cost Fluorescent Materials

Coumarins have also been utilized to produce low-cost fluorescent materials . This makes 3-(Trifluoroacetyl)coumarin a valuable compound in the field of materials science.

Fluorescent Labeling of Biomolecules

Coumarins, including 3-(Trifluoroacetyl)coumarin, play a key role in fluorescent labeling of biomolecules . This is particularly useful in biological research and medical diagnostics.

Metal Ion Detection

Coumarins are used in the development of probes for metal ion detection . The fluorescence properties of coumarins, including 3-(Trifluoroacetyl)coumarin, make them suitable for this application.

Mecanismo De Acción

Safety and Hazards

While specific safety data for 3-(Trifluoroacetyl)coumarin was not found, coumarin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2,2,2-trifluoroacetyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F3O3/c12-11(13,14)9(15)7-5-6-3-1-2-4-8(6)17-10(7)16/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIZRPNLJMTSTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoroacetyl)coumarin | |

Q & A

Q1: What are the advantages of using microwave-assisted synthesis for producing 3-(trifluoroacetyl)coumarin?

A: Microwave-assisted synthesis of 3-(trifluoroacetyl)coumarin offers several benefits over conventional methods. Primarily, it significantly reduces reaction times, leading to increased efficiency. [] Additionally, this method typically proceeds under solvent-free conditions, minimizing the use of potentially harmful solvents and aligning with green chemistry principles. [] The combination of shorter reaction times and reduced solvent use makes microwave-assisted synthesis a more environmentally friendly and cost-effective approach for producing this compound.

Q2: Can you describe a key synthetic route to obtain 4-unsubstituted 3-(trifluoroacetyl)coumarins?

A: A two-step process has been successfully employed to synthesize 4-unsubstituted 3-(trifluoroacetyl)coumarins. [] Initially, a Knoevenagel condensation between salicylaldehydes and ethyl trifluoroacetoacetate is carried out, often facilitated by piperidinium acetate as a catalyst. This reaction yields ethyl 6-substituted 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates. [] In the subsequent step, these chromenes undergo recyclization in refluxing chlorobenzene with p-toluenesulfonic acid as a catalyst, ultimately affording the desired 4-unsubstituted 3-(trifluoroacetyl)coumarins. []

Q3: How can 4-chloro-3-(trifluoroacetyl)coumarin be utilized in organic synthesis?

A: 4-Chloro-3-(trifluoroacetyl)coumarin serves as a valuable building block for synthesizing diverse heterocyclic compounds. One notable application is its role in producing 7-(trifluoromethyl)-6H-chromeno[4,3-b]quinolin-6-ones. [, ] This synthesis involves reacting the coumarin derivative with various anilines, leading to the formation of intermediates. These intermediates then undergo intramolecular cyclization, ultimately yielding the desired chromenoquinolinone derivatives. [, ] This method highlights the potential of 4-chloro-3-(trifluoroacetyl)coumarin as a precursor for developing novel compounds with potential biological activities.

Q4: Have 3-(trifluoroacetyl)coumarin derivatives shown any promising biological activities?

A: Yes, research suggests that certain 3-(trifluoroacetyl)coumarin derivatives exhibit promising antifungal properties. Studies have investigated their activity against a range of fungal pathogens, including Fusarium graminearum, Fusarium oxysporum, Fusarium moniliforme, Rhizoctonia solani Kuhn, and Phytophthora parasitica var. nicotianae. [] Some derivatives demonstrated broad-spectrum antifungal activity, effectively inhibiting the growth of multiple fungal species. [] Notably, compound 3cd displayed potent activity against Rhizoctonia solani Kuhn, exhibiting an EC50 value comparable to that of the commercial fungicide triadimefon. []

Q5: What analytical techniques are commonly used to characterize 3-(trifluoroacetyl)coumarin and its derivatives?

A: The synthesized compounds are typically characterized using a combination of spectroscopic techniques. Infrared (IR) spectroscopy helps identify functional groups present in the molecule. Nuclear magnetic resonance (NMR) spectroscopy, including both 1H-NMR and 13C-NMR, provides detailed information about the compound's structure and connectivity. [, , ] High-resolution mass spectrometry (HRMS) confirms the molecular weight and provides insights into the elemental composition. [, ] For some derivatives, single-crystal X-ray analysis has been employed to determine their precise three-dimensional structures and confirm the assigned configurations. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2731003.png)

![1-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-4-sulfonamide](/img/structure/B2731006.png)

![5-Chloro-6-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile](/img/structure/B2731011.png)

![5-(1-Methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2731014.png)

![3-Methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2731017.png)

![N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2731021.png)